molecular formula C11H16OS B8336146 3-Methyl-3-(phenylthio)butan-1-ol

3-Methyl-3-(phenylthio)butan-1-ol

Cat. No.: B8336146
M. Wt: 196.31 g/mol
InChI Key: AXOOLCGRQKUPRJ-UHFFFAOYSA-N
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Description

3-Methyl-3-(phenylthio)butan-1-ol (C₁₁H₁₆OS) is a branched primary alcohol featuring a phenylthio (-SPh) substituent at the third carbon. The phenylthio group introduces steric bulk and aromaticity, which may influence solubility, reactivity, and toxicity compared to simpler alcohols.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

3-methyl-3-phenylsulfanylbutan-1-ol

InChI

InChI=1S/C11H16OS/c1-11(2,8-9-12)13-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3

InChI Key

AXOOLCGRQKUPRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)SC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl-3-phenylbutan-1-ol (CAS 21438-74-4)

  • Molecular Formula : C₁₁H₁₆O
  • Molecular Weight : 164.25 g/mol
  • Purity : 95%
  • Key Features : Substituted with a phenyl group (-C₆H₅) instead of phenylthio. The aromatic ring enhances hydrophobicity and may reduce solubility in polar solvents.

3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3)

  • Molecular Formula : C₆H₁₄O₂
  • Molecular Weight : 118.18 g/mol
  • Boiling Point : 173–175°C
  • Density : 0.926 g/cm³
  • Solubility : Water-soluble due to the methoxy (-OCH₃) group’s polarity.
  • Applications : Industrial solvent; used in multiphase reaction systems for catalyst recovery .

3-Methyl-3-(methylthio)butan-1-ol (CAS 89002-50-6)

  • Molecular Formula : C₆H₁₄OS
  • Key Features : Contains a methylthio (-SCH₃) group, which is less bulky than phenylthio. The sulfur atom may increase susceptibility to oxidation.
  • Synthesis : Prepared via acid-catalyzed condensation, analogous to methods for phenylthio derivatives .

3-Methyl-3-propoxybutan-1-ol (CAS 189456-84-6)

  • Molecular Formula : C₈H₁₈O₂
  • Molecular Weight : 146.23 g/mol
  • Key Features : Propoxy (-OCH₂CH₂CH₃) substituent increases hydrophobicity compared to methoxy analogs.
  • Data Gaps: No boiling point, density, or toxicity data available .

3-Methylbutan-1-ol (Isoamyl Alcohol, CAS 123-51-3)

  • Molecular Formula : C₅H₁₂O
  • Molecular Weight : 88.15 g/mol
  • Boiling Point : 132°C
  • Hazards : Acute toxicity (oral, dermal), skin/eye irritation, and environmental toxicity. Requires precautions against fire and static discharge .

Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Hazards
3-Methyl-3-(phenylthio)butan-1-ol* C₁₁H₁₆OS 196.31 NA Low (inferred) Limited data; potential irritant
3-Methyl-3-phenylbutan-1-ol C₁₁H₁₆O 164.25 NA Low Not specified
3-Methoxy-3-methyl-1-butanol C₆H₁₄O₂ 118.18 173–175 High Flammable; avoid ignition sources
3-Methyl-3-(methylthio)butan-1-ol C₆H₁₄OS 134.24 NA Moderate Oxidative sensitivity (inferred)
3-Methylbutan-1-ol C₅H₁₂O 88.15 132 Moderate Acute toxicity, environmental hazard

*Inferred properties based on structural analogs.

Research Findings and Trends

  • Synthesis : Acid-catalyzed condensation (e.g., hydrazide reactions with aldehydes) is a common method for introducing sulfur-containing substituents, as seen in methylthio derivatives .
  • Boiling Points : Branching reduces boiling points compared to linear isomers (e.g., 3-methylbutan-1-ol boils at 132°C vs. pentan-1-ol at ~138°C) . The phenylthio group’s bulk may further lower boiling points relative to methoxy analogs.
  • Toxicity : Sulfur-containing alcohols (e.g., methylthio derivatives) may exhibit unique toxicokinetics due to metabolic oxidation pathways, though data are sparse .
  • Applications : Methoxy-substituted alcohols are favored as solvents in biphasic catalytic systems, leveraging their ionic liquid-like properties for easy separation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-3-(phenylthio)butan-1-ol, and what key reaction parameters should be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 3-methyl-3-buten-1-ol with thiophenol under acid catalysis could yield the target molecule. Key parameters include temperature control (to avoid side reactions like polymerization) and stoichiometric ratios of the thiol to alkene. Purification may involve fractional distillation or column chromatography, as the compound’s polarity is influenced by the phenylthio group .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify characteristic peaks for the phenylthio group (aromatic protons at ~7 ppm) and the tertiary carbon bearing sulfur.
  • IR Spectroscopy : Confirm the presence of hydroxyl (O-H stretch ~3300 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).
  • Mass Spectrometry : Validate the molecular ion peak (e.g., via ESI-MS) and fragmentation patterns. Cross-referencing with analogs like 3-[(5-Bromopyridin-2-yl)amino]butan-1-ol can guide interpretation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to guidelines for flammable liquids (Category 4):

  • Use spark-free equipment and ventilated fume hoods.
  • Wear nitrile gloves, chemical-resistant goggles, and lab coats.
  • Store in airtight containers away from oxidizers, as the phenylthio group may react with strong oxidizing agents. Emergency procedures should align with SDS for structurally similar alcohols like 3-Methoxy-1-butanol .

Advanced Research Questions

Q. How does the phenylthio group influence the compound’s reactivity in catalytic systems compared to oxygen or nitrogen analogs?

  • Methodological Answer : The sulfur atom’s lone pairs and lower electronegativity enhance nucleophilicity, making the compound a candidate for transition metal catalysis (e.g., Pd-mediated cross-couplings). Compare reaction kinetics with analogs like 3-Cyclopropyl-3-methylbutan-1-ol under identical conditions. Ionic liquids (e.g., imidazolium salts) could stabilize intermediates, as seen in catalytic studies with fluorinated alcohols .

Q. What mechanistic insights explain the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer : Perform kinetic isotope effects (KIE) studies and DFT calculations to analyze transition states. For example, in SN2 reactions, steric hindrance from the 3-methyl group may favor retention of configuration, while the phenylthio group’s electron-withdrawing effect could polarize adjacent bonds. Compare with data from 3-Ethoxy-1,1,1-trifluorobutan-2-ol to assess electronic vs. steric contributions .

Q. How can the compound’s solubility and stability be optimized for use in biphasic reaction systems?

  • Methodological Answer : Screen solvents like ionic liquids (e.g., [BMIM][PF₆]) or supercritical CO₂ to exploit the compound’s amphiphilic nature (hydrophobic phenylthio vs. hydrophilic hydroxyl). Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Reference protocols from ionic liquid-catalyzed alcohol reactions .

Data Contradictions and Resolution

  • Safety Data Variability : classifies 3-Methoxy-1-butanol as flammable (Category 4), while notes no specific hazards for 3-Methoxy-3-methyl-1-butanol. Resolution : Assume conservatively that this compound’s flammability aligns with Category 4 due to its alcohol moiety, and validate via flashpoint testing .
  • Reactivity Discrepancies : While 3-Cyclopropyl-3-methylbutan-1-ol undergoes oxidation/reduction (), the phenylthio group in the target compound may confer redox instability. Resolution : Conduct controlled cyclic voltammetry to map redox potentials and identify stable pH ranges .

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